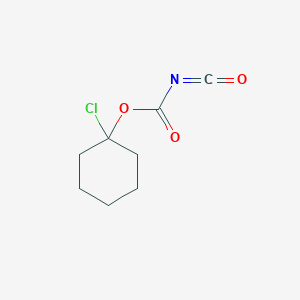
1-Chlorocyclohexyl carbonisocyanatidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound contains a six-membered cyclohexane ring substituted with a chlorine atom and an isocyanate group. It is a versatile compound used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Chlorocyclohexyl carbonisocyanatidate can be synthesized through the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine . The reaction is typically carried out at low temperatures, between -10°C and 0°C, to ensure the stability of the intermediate products. The reaction proceeds as follows:
- Cyclohexanol is reacted with trichloromethyl chloroformate in the presence of triethylamine or pyridine.
- The reaction mixture is stirred at low temperatures to form the desired product.
- The product is then isolated by washing with water and distilling under reduced pressure to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
1-Chlorocyclohexyl carbonisocyanatidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or other related compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and addition reactions.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze the reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Addition Products: Ureas, carbamates, and related compounds formed by the reaction of the isocyanate group with nucleophiles.
Hydrolysis Products: Carboxylic acids and amines formed by the hydrolysis of the compound.
科学的研究の応用
1-Chlorocyclohexyl carbonisocyanatidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials requiring isocyanate functionalities.
作用機序
The mechanism of action of 1-chlorocyclohexyl carbonisocyanatidate involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. These reactions are often catalyzed by bases and proceed through the formation of a tetrahedral intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
1-Chlorocyclohexyl isocyanate: Similar structure but lacks the carbonisocyanatidate group.
Cyclohexyl isocyanate: Similar isocyanate functionality but without the chlorine substituent.
1-Chlorocyclohexyl carbamate: Similar structure but with a carbamate group instead of an isocyanate group.
Uniqueness
1-Chlorocyclohexyl carbonisocyanatidate is unique due to the presence of both a chlorine atom and an isocyanate group on the cyclohexane ring. This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
56674-92-1 |
|---|---|
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC名 |
(1-chlorocyclohexyl) N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C8H10ClNO3/c9-8(4-2-1-3-5-8)13-7(12)10-6-11/h1-5H2 |
InChIキー |
AYUDCFPIOQHLMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(OC(=O)N=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


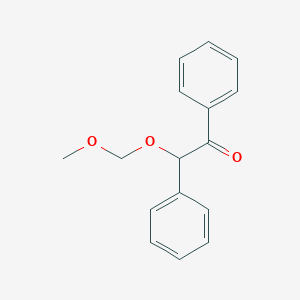
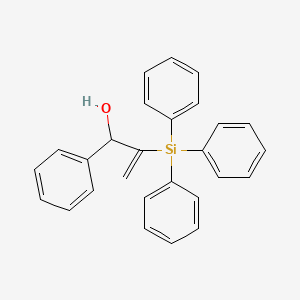

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
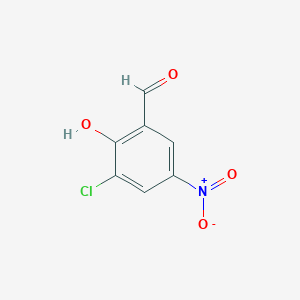
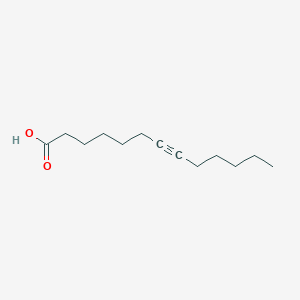

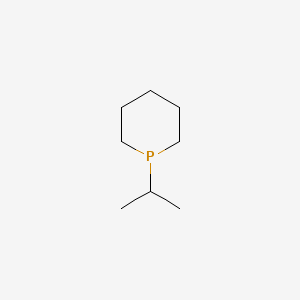
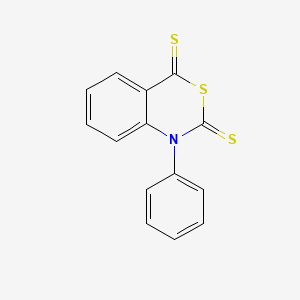


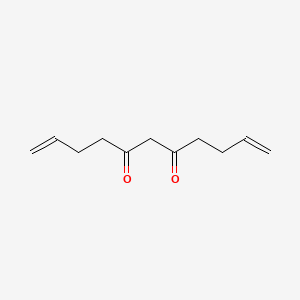
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)

